molecular formula C19H39NO5 B14314394 5-Methoxy-2-nitrooctadecane-1,3-diol CAS No. 109770-60-7

5-Methoxy-2-nitrooctadecane-1,3-diol

Cat. No.: B14314394
CAS No.: 109770-60-7
M. Wt: 361.5 g/mol
InChI Key: LZSTXPJMDGMTSB-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrooctadecane-1,3-diol is an organic compound with the molecular formula C19H39NO5 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a methoxy group (-OCH3) and a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitrooctadecane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of an octadecane derivative followed by the introduction of the methoxy and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrooctadecane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-nitrooctadecane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrooctadecane-1,3-diol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyresorcinol: Another methoxy-substituted diol with different biological activities.

    2-Methoxy-1,3-dinitrophenazine 5-oxide: A compound with similar functional groups but a different core structure.

Uniqueness

5-Methoxy-2-nitrooctadecane-1,3-diol is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

109770-60-7

Molecular Formula

C19H39NO5

Molecular Weight

361.5 g/mol

IUPAC Name

5-methoxy-2-nitrooctadecane-1,3-diol

InChI

InChI=1S/C19H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(25-2)15-19(22)18(16-21)20(23)24/h17-19,21-22H,3-16H2,1-2H3

InChI Key

LZSTXPJMDGMTSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(C(CO)[N+](=O)[O-])O)OC

Origin of Product

United States

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